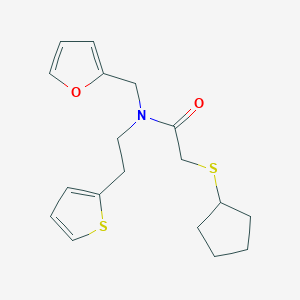![molecular formula C6H11ClFN3 B2862122 [1-(2-Fluoroethyl)-1H-pyrazol-3-yl]methanamine hydrochloride CAS No. 1855911-38-4](/img/structure/B2862122.png)
[1-(2-Fluoroethyl)-1H-pyrazol-3-yl]methanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-(2-Fluoroethyl)-1H-pyrazol-3-yl]methanamine hydrochloride is a chemical compound that has gained significant attention in scientific research in recent years. It is a pyrazole derivative that has been synthesized and studied for its potential applications in various fields of research.
Wirkmechanismus
The exact mechanism of action of [1-(2-Fluoroethyl)-1H-pyrazol-3-yl]methanamine hydrochloride is not fully understood. However, it has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to selectively inhibit the reuptake of serotonin in the brain, leading to increased levels of serotonin and potential antidepressant effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been shown to induce apoptosis and cell cycle arrest in cancer cells, leading to decreased cell viability and proliferation. It has also been shown to increase serotonin levels in the brain, potentially leading to antidepressant effects.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of [1-(2-Fluoroethyl)-1H-pyrazol-3-yl]methanamine hydrochloride for lab experiments include its potent antitumor activity, potential as an SSRI, and its ability to induce apoptosis and cell cycle arrest in cancer cells. However, its limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for the study of [1-(2-Fluoroethyl)-1H-pyrazol-3-yl]methanamine hydrochloride. These include further studies to understand its mechanism of action, potential side effects, and toxicity. Additionally, it could be studied for its potential as a treatment for other diseases such as Alzheimer's disease and Parkinson's disease. Finally, it could be further developed as a potential anticancer drug, either as a standalone treatment or in combination with other chemotherapeutic agents.
In conclusion, this compound is a promising compound that has gained significant attention in scientific research in recent years. Its potential applications in various fields of research, including medicinal chemistry, neuroscience, and cancer research, make it an exciting area of study for the future. Further research is needed to fully understand its mechanism of action, potential side effects, and toxicity, but the potential benefits of this compound make it a promising candidate for further study.
Synthesemethoden
The synthesis of [1-(2-Fluoroethyl)-1H-pyrazol-3-yl]methanamine hydrochloride involves the reaction of 2-fluoroethylhydrazine with 3-acetyl-1H-pyrazole in the presence of hydrochloric acid. The resulting product is then purified and characterized using various analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.
Wissenschaftliche Forschungsanwendungen
[1-(2-Fluoroethyl)-1H-pyrazol-3-yl]methanamine hydrochloride has been studied for its potential applications in various fields of research such as medicinal chemistry, neuroscience, and cancer research. It has been shown to exhibit potent antitumor activity in vitro and in vivo, making it a promising candidate for the development of new anticancer drugs. Additionally, it has been studied for its potential as a selective serotonin reuptake inhibitor (SSRI) and as a potential treatment for depression and anxiety disorders.
Eigenschaften
IUPAC Name |
[1-(2-fluoroethyl)pyrazol-3-yl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10FN3.ClH/c7-2-4-10-3-1-6(5-8)9-10;/h1,3H,2,4-5,8H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRULPYXMZMTYQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1CN)CCF.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClFN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 5-[(2-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2862041.png)

![N-(2-methoxy-5-methylphenyl)-2-({11-phenyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}sulfanyl)acetamide](/img/structure/B2862043.png)
![2-[(Dimethyl-1,3-thiazol-2-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2862045.png)
![2-(5,8-dimethyl-2,4-dioxo-3-(m-tolyl)-2,3,4,5-tetrahydro-1H-pyrimido[5,4-b]indol-1-yl)-N-mesitylacetamide](/img/no-structure.png)
![{[(4-Methylphenyl)methyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate](/img/structure/B2862051.png)
amine](/img/structure/B2862052.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2862054.png)
![1-(1,2-dimethyl-1H-indol-3-yl)-2-((6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)oxy)ethanone](/img/structure/B2862057.png)


![3-(3,4-dimethoxyphenyl)-9-(3-morpholinopropyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2862061.png)